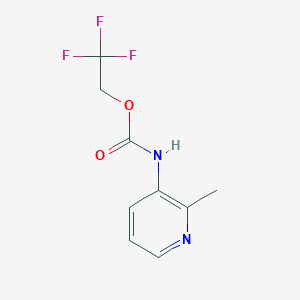
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1536559-26-8 . It has a molecular weight of 234.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methyl-3-pyridinylcarbamate .
Physical and Chemical Properties This compound is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Analytical Methodologies
A high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique offers a highly sensitive and selective method for determining carbamate insecticides. This technique leverages the specific reactivity of carbamates, including compounds structurally related to "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate", for detection at nanogram levels. This approach is particularly beneficial in resolving and detecting carbamates in complex mixtures, showing no response for a wide range of other pesticides, thus highlighting its specificity and application in environmental monitoring and food safety (Krause, 1979).
Organic Synthesis
Microwave-assisted synthesis has been utilized to produce novel carbamate compounds, offering an efficient pathway to synthesize "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" and its derivatives. This method demonstrates the potential of carbamates as building blocks for the construction of complex organic molecules, facilitating the development of new chemical entities with potential applications in drug discovery and materials science (Henry et al., 2009).
Materials Science
In the field of materials science, carbamate compounds are explored for their applications in light-emitting devices. For instance, organic light-emitting diodes (OLEDs) incorporating iridium complexes with carbamate ligands have shown superior performance, including high efficiency and low efficiency roll-off. This research indicates the role of carbamate structures in enhancing the photophysical properties of luminescent materials, potentially leading to advancements in display technologies and lighting applications (Jin et al., 2014).
Photochemistry
Carbamates are also significant in photochemistry, where compounds like "2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate" may be involved in studies exploring the photorelease of amines. Such research provides insights into designing light-responsive materials and molecules for controlled release applications, highlighting the versatility of carbamate compounds in creating stimuli-responsive systems (Edson et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPPYHZODZSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)
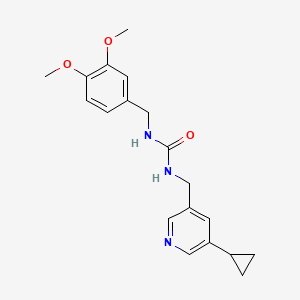
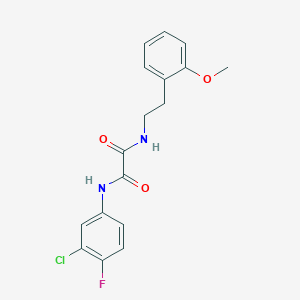
![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)
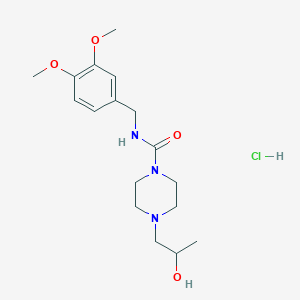
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
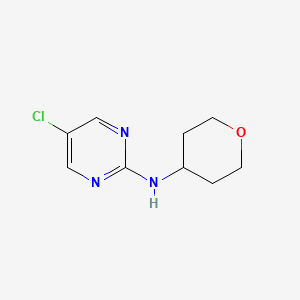
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
